Cas no 1309933-89-8 (2-bromo-4-chloro-1-pentoxybenzene)
2-bromo-4-chloro-1-pentoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-4-chloro-1-(pentyloxy)benzene
- 1-Bromo-3-chloro-6-n-pentyloxybenzene
- starbld0036889
- 2-bromo-4-chloro-1-pentoxybenzene
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- MDL: MFCD18917784
- Inchi: 1S/C11H14BrClO/c1-2-3-4-7-14-11-6-5-9(13)8-10(11)12/h5-6,8H,2-4,7H2,1H3
- InChI Key: MJDBIYVMCNHVGB-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1OCCCCC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 154
- XLogP3: 5
- Topological Polar Surface Area: 9.2
2-bromo-4-chloro-1-pentoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429558-1 g |
1-Bromo-3-chloro-6-n-pentyloxybenzene; . |
1309933-89-8 | 1g |
€602.60 | 2023-04-23 | ||
| abcr | AB429558-5 g |
1-Bromo-3-chloro-6-n-pentyloxybenzene; . |
1309933-89-8 | 5g |
€1,258.60 | 2023-04-23 | ||
| Fluorochem | 401038-5g |
1-Bromo-3-chloro-6-n-pentyloxybenzene |
1309933-89-8 | 97.0% | 5g |
£1,258.00 | 2023-04-20 | |
| abcr | AB429558-1g |
1-Bromo-3-chloro-6-n-pentyloxybenzene; . |
1309933-89-8 | 1g |
€1285.20 | 2025-03-19 | ||
| abcr | AB429558-5g |
1-Bromo-3-chloro-6-n-pentyloxybenzene; . |
1309933-89-8 | 5g |
€1258.60 | 2023-09-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655465-1g |
2-Bromo-4-chloro-1-(pentyloxy)benzene |
1309933-89-8 | 98% | 1g |
¥5392.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655465-5g |
2-Bromo-4-chloro-1-(pentyloxy)benzene |
1309933-89-8 | 98% | 5g |
¥12694.00 | 2024-08-09 |
2-bromo-4-chloro-1-pentoxybenzene Suppliers
2-bromo-4-chloro-1-pentoxybenzene Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 2-bromo-4-chloro-1-pentoxybenzene
Introduction to 2-bromo-4-chloro-1-pentoxybenzene (CAS No. 1309933-89-8)
2-bromo-4-chloro-1-pentoxybenzene, identified by its Chemical Abstracts Service (CAS) number 1309933-89-8, is a significant intermediate in the realm of organic synthesis and pharmaceutical research. This compound, featuring a benzenoid core substituted with bromine, chlorine, and pentoxy functional groups, has garnered attention due to its versatile reactivity and potential applications in the development of novel bioactive molecules.
The structural motif of 2-bromo-4-chloro-1-pentoxybenzene makes it a valuable precursor for constructing more complex scaffolds. The presence of both bromine and chlorine atoms at specific positions enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in medicinal chemistry for the assembly of heterocyclic frameworks. Furthermore, the pentoxy group introduces a polar moiety that can modulate solubility and metabolic stability, making it an attractive candidate for drug-like molecule design.
In recent years, the pharmaceutical industry has seen a surge in interest for benzenoid derivatives due to their broad spectrum of biological activities. 2-bromo-4-chloro-1-pentoxybenzene has been explored in several research endeavors, particularly in the synthesis of kinase inhibitors and antimicrobial agents. For instance, studies have demonstrated its role as a key intermediate in the preparation of small-molecule inhibitors targeting protein-protein interactions relevant to cancer therapeutics. The benzylic alcohol functionality derived from the pentoxy group provides a handle for further derivatization, enabling the introduction of diverse pharmacophores.
One notable application of 2-bromo-4-chloro-1-pentoxybenzene lies in its use as a building block for fluorescent probes. The benzenoid core serves as an aromatic platform that can be functionalized to emit light upon binding with specific biological targets. This property is particularly useful in high-throughput screening assays and live-cell imaging techniques. Researchers have leveraged its reactivity to develop probes that report on cellular processes such as enzyme activity and protein localization, contributing to advancements in biochemical research.
The synthesis of 2-bromo-4-chloro-1-pentoxybenzene typically involves multi-step organic transformations starting from commercially available aromatic precursors. Common synthetic routes include halogenation followed by etherification, with careful control over reaction conditions to achieve regioselectivity. Advances in catalytic systems have enabled more efficient and sustainable methods for producing this compound, aligning with green chemistry principles. For example, palladium-catalyzed cross-coupling reactions have been optimized to minimize waste and improve yields.
The chemical properties of 2-bromo-4-chloro-1-pentoxybenzene also make it a useful tool in material science applications. Its ability to undergo selective functionalization allows for the creation of polymers with tailored properties. Researchers have investigated its incorporation into conductive polymers and organic semiconductors, where the benzenoid structure contributes to electron delocalization and charge transport capabilities. These developments highlight the compound's potential beyond traditional pharmaceutical applications.
In conclusion, 2-bromo-4-chloro-1-pentoxybenzene (CAS No. 1309933-89-8) represents a versatile and synthetically valuable compound with implications across multiple scientific disciplines. Its role as an intermediate in drug discovery, probe development, and advanced materials underscores its importance in modern chemical research. As methodologies for organic synthesis continue to evolve, the utility of this compound is expected to expand further, driving innovation in both academic and industrial settings.
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